molecular formula C19H23N3O2 B11321845 N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide

N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide

Cat. No.: B11321845
M. Wt: 325.4 g/mol
InChI Key: AOGKMJVLHHVCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a 2-furylmethyl group at the N1 position and an adamantane carboxamide moiety at the C5 position.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]adamantane-1-carboxamide

InChI

InChI=1S/C19H23N3O2/c23-18(19-9-13-6-14(10-19)8-15(7-13)11-19)21-17-3-4-20-22(17)12-16-2-1-5-24-16/h1-5,13-15H,6-12H2,(H,21,23)

InChI Key

AOGKMJVLHHVCQR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=NN4CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. One common method involves the radical bromination of a methyl group on the furan ring, followed by the formation of a phosphonate intermediate. This intermediate is then reacted with a pyrazole derivative under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines .

Scientific Research Applications

Anticancer Applications

Research indicates that N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide exhibits significant anticancer properties.

Mechanism of Action :

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It disrupts the cell cycle, particularly at the S phase, inhibiting cancer cell proliferation.

Case Study: Breast Cancer
In a study examining its effects on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments such as SAHA (17.25 µM) . The mechanism involved DNA damage and inhibition of cyclin-dependent kinase (CDK) activity.

Cell LineIC50 Value (µM)Mechanism
MCF-71.30Apoptosis induction, CDK inhibition
A5492.50Cell cycle arrest
HeLa3.00DNA damage

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest it may possess activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy :

  • Gram-positive Bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
  • Gram-negative Bacteria : Showed moderate activity against Escherichia coli with an MIC of 30 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa50

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide with structurally related adamantane-pyrazole derivatives reported in the evidence. Key differences in substituents, physicochemical properties, and biological implications are highlighted.

Compound Name Key Structural Features Substituent Impact Reported Applications/Findings Reference
This compound (Target) - Pyrazole-C5: Adamantane carboxamide
- Pyrazole-N1: 2-Furylmethyl
- Furylmethyl: Moderate polarity, potential for π-π stacking
- Adamantane: Rigidity, lipophilicity
Not explicitly stated; inferred kinase/GPCR modulation based on analogs N/A
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole]-4-yl}methyl)pyrazole - Pyrazole-C5: 2-Methoxyphenyl
- Pyrazole-N1: 4-Fluorophenyl
- Methoxy: Enhanced solubility
- Fluoro: Increased metabolic stability
Studied for anti-inflammatory activity; 1H NMR (δ 7.34–7.44) confirms aromatic proton environments
N-{1-[1-(4-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-1-adamantanecarboxamide - Pyrazolo-pyrimidinone fused ring
- 4-Fluorophenyl substituent
- Pyrimidinone: Hydrogen-bonding capacity
- Fluoro: Bioisostere for improved target binding
Potential kinase inhibitor (e.g., JAK/STAT pathway) due to fused heterocyclic system
N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide - Pyrazole-C3: Cyclopropyl
- Adamantane linked via carboxamide to phenyl
- Cyclopropyl: Conformational restraint
- Phenyl-carboxamide: Enhanced bioavailability
Investigated for CNS permeability; cyclopropyl may reduce off-target interactions
5-(Adamantan-1-yl)-N′-[(E)-2-pyridinylmethylene]-1H-pyrazole-3-carbohydrazide - Pyrazole-C5: Adamantane
- Hydrazide linker with pyridinylmethylene
- Pyridinylmethylene: Chelation potential for metals
- Hydrazide: pH-dependent solubility
Explored as antimicrobial agent; hydrazide group may confer redox activity

Key Comparative Insights

Substituent Diversity: The 2-furylmethyl group in the target compound distinguishes it from analogs with 4-fluorophenyl (e.g., ) or cyclopropyl () substituents. Adamantane is a consistent feature across all compounds, suggesting its critical role in enhancing metabolic stability and target affinity .

Physicochemical Properties :

  • The target compound’s furylmethyl group may reduce solubility compared to methoxy- or pyridinyl-substituted analogs (e.g., ).
  • Hydrazide -containing derivatives () exhibit pH-dependent solubility, whereas carboxamide-linked analogs () are more stable in physiological conditions.

Biological Implications: Analogs with pyrazolo-pyrimidinone scaffolds () show promise in kinase inhibition due to their ability to mimic ATP’s purine ring. The absence of a fused heterocycle in the target compound may limit its kinase affinity but broaden its applicability to non-enzymatic targets (e.g., GPCRs).

Biological Activity

N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide is a compound that integrates the structural features of pyrazole and adamantane, which are known for their diverse biological activities. The unique combination of these moieties results in compounds with potential therapeutic applications, particularly in the fields of antiviral, anticancer, and antimicrobial research.

Chemical Structure and Properties

The compound consists of a pyrazole ring substituted at the 5-position with a furylmethyl group, linked to an adamantane carboxamide. The adamantane structure contributes to the compound's stability and bioavailability, while the pyrazole and furan moieties may enhance its interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. The pyrazole ring can modulate enzyme activity, while the adamantane moiety aids in membrane penetration. The precise molecular pathways remain under investigation but suggest potential roles in inhibiting viral replication and modulating inflammatory responses.

Antiviral Activity

Research indicates that compounds containing adamantane derivatives exhibit significant antiviral effects. For instance, studies on similar adamantane derivatives have shown efficacy against various viral strains, including influenza viruses. The incorporation of pyrazole and furan groups may enhance these effects by targeting viral enzymes or host cell receptors involved in viral entry and replication .

Antimicrobial Activity

The antimicrobial properties of adamantane derivatives are well-documented. Preliminary studies suggest that this compound may exhibit broad-spectrum antibacterial activity. Comparative studies with related compounds have demonstrated minimal inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent .

Anticancer Potential

The anticancer activity of pyrazole-containing compounds has been explored extensively. Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of key signaling pathways . The addition of the adamantane moiety may further enhance these effects by improving the compound's pharmacokinetic properties.

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

  • Antiviral Efficacy : A study evaluated a series of adamantane derivatives against influenza A virus, revealing that modifications at the pyrazole ring significantly affected antiviral potency.
  • Antimicrobial Screening : In vitro tests demonstrated that related adamantane derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.
  • Anticancer Studies : Research on pyrazole-based compounds showed promising results in inhibiting tumor growth in various cancer cell lines, suggesting that structural modifications could lead to enhanced anticancer activities.

Data Table: Biological Activity Summary

Biological ActivityCompoundTarget OrganismsMIC (µg/mL)Reference
AntiviralThis compoundInfluenza A VirusTBD
AntimicrobialSimilar Adamantane DerivativeS. aureus, E. coli0.5 - 2.0
AnticancerPyrazole DerivativeVarious Cancer Cell LinesTBD

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-1-adamantanecarboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 1-adamantanecarboxylic acid derivatives with functionalized pyrazole intermediates. For example, amide bond formation can be achieved using coupling agents like HBTU (O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization may include solvent selection (e.g., dichloromethane or THF), temperature control (room temperature to reflux), and stoichiometric adjustments of reagents to improve yields .
  • Key Challenges : Steric hindrance from the adamantane group may require prolonged reaction times or elevated temperatures. Monitoring via TLC or HPLC is recommended to track progress .

Q. How can purity and structural integrity be validated during synthesis?

  • Methodology :

  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH) or recrystallization from ethanol/water mixtures .
  • Characterization :
  • 1H/13C NMR : Confirm the presence of adamantane protons (δ ~1.6–2.2 ppm) and furylmethyl protons (δ ~6.3–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass .
  • Purity : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What spectroscopic techniques are critical for structural elucidation?

  • 1H/13C NMR : Assign peaks for adamantane’s bridgehead carbons (~40–50 ppm) and pyrazole/furan aromatic signals .
  • FTIR : Identify carbonyl stretching (~1650–1700 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve steric configurations, particularly the spatial arrangement of the adamantane and furylmethyl groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the pyrazole or adamantane) impact bioactivity or physicochemical properties?

  • SAR Analysis :

  • Pyrazole Modifications : Fluorination at the 4-position of the pyrazole ring (e.g., 4-fluorophenyl derivatives) enhances metabolic stability but may reduce solubility .
  • Adamantane Substitutions : Introducing hydroxyl or amino groups improves aqueous solubility but may compromise lipophilicity critical for membrane permeability .
    • Methodology : Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity .

Q. What strategies mitigate poor solubility of adamantane-containing compounds in aqueous systems?

  • Approaches :

  • Prodrug Design : Convert the adamantane carboxamide to a phosphate ester for enhanced hydrophilicity .
  • Cocrystallization : Use coformers like succinic acid to improve dissolution rates .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to bypass solubility limitations .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution :

  • Standardized Protocols : Adopt uniform buffer systems (e.g., Tris-HCl pH 7.4) and ATP concentrations (e.g., 1 mM) .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .

Q. What computational methods predict the compound’s pharmacokinetic profile?

  • Tools :

  • ADMET Prediction : SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier penetration .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability in lipid bilayers or protein binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.